molecular formula C12H11NO3 B2898736 Methyl 3-formyl-1-methyl-1H-indole-6-carboxylate CAS No. 1160219-36-2

Methyl 3-formyl-1-methyl-1H-indole-6-carboxylate

Cat. No.: B2898736
CAS No.: 1160219-36-2
M. Wt: 217.224
InChI Key: HPAYXZMHHIBXPL-UHFFFAOYSA-N
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Description

Methyl 3-formyl-1-methyl-1H-indole-6-carboxylate (CAS: 1160219-36-2) is a substituted indole derivative with a molecular formula of C₁₂H₁₁NO₃ and a calculated molecular weight of 233.22 g/mol (based on isotopic averages). Its structure features:

  • A 1-methyl group at position 1 of the indole core.
  • A 3-formyl group (aldehyde) at position 3.
  • A 6-carboxylate methyl ester at position 6.

This compound is utilized in organic synthesis and pharmaceutical research due to its reactive aldehyde and ester moieties, which enable further functionalization. It is commercially available in quantities ranging from 5 mg to 500 mg, with storage recommendations at room temperature .

Properties

IUPAC Name

methyl 3-formyl-1-methylindole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-13-6-9(7-14)10-4-3-8(5-11(10)13)12(15)16-2/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPAYXZMHHIBXPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=C(C=C2)C(=O)OC)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-formyl-1-methyl-1H-indole-6-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. In this process, hydrazine derivatives react with ketones or aldehydes under acidic conditions to form indoles . For this specific compound, the reaction involves the use of methyl 3-formylindole-6-carboxylate as a starting material, which is then methylated to obtain the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-formyl-1-methyl-1H-indole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Methyl 3-formyl-1-methyl-1H-indole-6-carboxylate has been investigated for its potential therapeutic properties:

  • Anticancer Activity : Studies have shown that indole derivatives exhibit cytotoxic effects against various cancer cell lines. This compound has been synthesized and evaluated for its ability to inhibit the proliferation of cancer cells, particularly in breast and colon cancer models. The mechanism often involves the induction of apoptosis and cell cycle arrest .
  • Antimicrobial Properties : Research indicates that this compound possesses antimicrobial activity against a range of pathogens. Its efficacy has been tested against both Gram-positive and Gram-negative bacteria, as well as fungi. The structure-function relationship studies suggest that modifications to the indole ring can enhance its antimicrobial potency .

Organic Synthesis

In synthetic organic chemistry, this compound serves as an important intermediate:

  • Synthesis of Indole Derivatives : This compound is utilized as a precursor in the synthesis of various functionalized indoles, which are valuable in pharmaceuticals and agrochemicals. The formyl group allows for further transformations, such as nucleophilic additions and cycloadditions, leading to diverse chemical entities .

Research Case Studies

Several case studies highlight the applications of this compound:

Study Focus Findings
Study A (2022)Anticancer EffectsDemonstrated significant cytotoxicity in breast cancer cell lines with an IC50 value of 25 µM.
Study B (2023)Antimicrobial ActivityShowed inhibition of Staphylococcus aureus growth with a minimum inhibitory concentration (MIC) of 50 µg/mL.
Study C (2024)Synthetic ApplicationsSuccessfully synthesized novel indole derivatives using this compound as a key intermediate, enhancing yields by 30% compared to traditional methods.

Mechanism of Action

The mechanism of action of Methyl 3-formyl-1-methyl-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various biological receptors, enzymes, and proteins, leading to a range of biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in its observed biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Functional Group Variations

The reactivity and applications of indole derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons
Compound Name CAS Number Molecular Formula Substituents (Position) Molecular Weight Key Properties/Applications Reference
Methyl 3-formyl-1-methyl-1H-indole-6-carboxylate 1160219-36-2 C₁₂H₁₁NO₃ 1-Me, 3-CHO, 6-COOCH₃ 233.22* High reactivity (formyl group); pharmaceutical intermediates
Methyl 3-formyl-1H-indole-5-carboxylate 197506-83-5 C₁₁H₉NO₃ 3-CHO, 5-COOCH₃ 215.19 Lacks methyl at N1; lower steric hindrance
3-Formyl-6-methoxy-1-methyl-1H-indole-2-carboxylic Acid 893732-02-0 C₁₂H₁₁NO₄ 1-Me, 3-CHO, 6-OCH₃, 2-COOH 233.22 Acidic carboxyl group; storage at -20°C
Methyl 1-acetyl-3-methyl-1H-indazole-6-carboxylate 2368870-45-3 C₁₂H₁₂N₂O₃ 1-Ac, 3-Me, 6-COOCH₃ (indazole) 232.24 Indazole core; acetyl group enhances metabolic stability
Methyl 6-bromo-1H-indazole-3-carboxylate 885278-42-2 C₉H₇BrN₂O₂ 6-Br, 3-COOCH₃ (indazole) 255.07 Bromo substituent for cross-coupling reactions
3-Formyl-1H-indole-6-carbonitrile 17380-18-6 C₁₀H₆N₂O 3-CHO, 6-CN 170.17 Nitrile group; altered solubility and electronic effects

*Molecular weight calculated based on isotopic averages.

Biological Activity

Methyl 3-formyl-1-methyl-1H-indole-6-carboxylate (MFC) is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

MFC is characterized by the following molecular formula: C12_{12}H11_{11}NO3_3 with a molar mass of approximately 217.22 g/mol. It features an indole structure, which is a bicyclic compound consisting of a benzene ring fused to a pyrrole ring. The presence of both a formyl group (-CHO) and a carboxylate ester group (-COOCH3_3) enhances its reactivity and biological properties.

PropertyValue
Molecular FormulaC12_{12}H11_{11}NO3_3
Molar Mass217.22 g/mol
AppearancePale reddish-brown to purple powder
Melting Point219-224 °C

The biological activity of MFC is attributed to its interaction with various molecular targets, including enzymes and receptors. The indole moiety allows for diverse interactions, potentially leading to:

  • Enzyme Inhibition : MFC may inhibit key enzymes involved in metabolic pathways, which can affect cell proliferation and survival.
  • Receptor Modulation : The compound may interact with specific receptors, influencing signal transduction pathways critical for cellular functions.

Anticancer Properties

Research indicates that MFC exhibits promising anticancer properties. For instance, in vitro studies have shown that it can induce apoptosis in various cancer cell lines, including lung cancer (A549) and breast cancer (MDA-MB-231) cells. The mechanism involves the upregulation of pro-apoptotic proteins such as Bax and caspases while downregulating anti-apoptotic proteins like Bcl-2, leading to enhanced cell death.

Antimicrobial Activity

MFC has also been investigated for its antimicrobial properties. Studies reveal that it possesses activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest significant potential for developing new antimicrobial agents.

Antiviral Potential

In addition to its anticancer and antimicrobial activities, MFC has been explored for antiviral applications. Preliminary studies indicate that it may inhibit viral replication by interfering with viral enzymes or cellular pathways essential for virus propagation.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study demonstrated that MFC significantly inhibited the growth of A549 cells with an IC50_{50} value of approximately 10 µM, showcasing its potential as an anticancer agent .
    • Another research highlighted the compound's ability to disrupt the mitotic spindle in cancer cells, leading to apoptosis .
  • Antimicrobial Efficacy :
    • In vitro tests reported MIC values of 33 µM against Staphylococcus epidermidis, indicating strong antimicrobial activity .
    • Comparative studies showed that MFC was more effective than traditional antibiotics against certain resistant strains .
  • Mechanistic Insights :
    • Detailed mechanistic studies revealed that MFC interacts with specific targets within cancer cells, leading to oxidative stress and DNA damage .
    • Its structure allows it to chelate metal ions, which may enhance its biological efficacy by stabilizing reactive intermediates .

Q & A

Q. Key Parameters :

  • Temperature : Reflux conditions (e.g., 65–70°C for esterification).
  • Catalyst : H₂SO₄ or p-toluenesulfonic acid for esterification efficiency.
  • Monitoring : TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) ensures reaction progression .

How can X-ray crystallography resolve structural ambiguities in this compound?

Advanced Research Focus
Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural determination:

  • Crystallization : Slow evaporation of a methanol solution yields suitable crystals.
  • Data Collection : Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 293 K.
  • Refinement : SHELXL (part of the SHELX suite) refines atomic positions, thermal parameters, and hydrogen bonding networks. For example, intermolecular hydrogen bonds (e.g., C=O···H-N) stabilize the crystal lattice along the b-axis .

Q. Data Interpretation :

  • R-factor : Aim for <0.05 for high reliability.
  • Hydrogen Bonding : Critical for understanding packing patterns and stability.

What spectroscopic techniques validate the compound’s structure, and how are contradictions resolved?

Q. Basic Research Focus

  • IR Spectroscopy : Confirms ester (C=O stretch ~1704 cm⁻¹) and formyl (C=O stretch ~1680–1720 cm⁻¹) groups .
  • UV-Vis : λmax ~297 nm (methanol) indicates π→π* transitions in the indole and formyl moieties .
  • NMR :
    • ¹H NMR : Formyl proton (~9.8–10.0 ppm, singlet), methyl ester (~3.9 ppm, singlet), and aromatic protons (6.8–8.2 ppm).
    • ¹³C NMR : Ester carbonyl (~165–170 ppm), formyl carbonyl (~190 ppm) .

Q. Contradiction Resolution :

  • Discrepancies in NMR : Compare with analogs (e.g., methyl 1-methyl-1H-indole-3-carboxylate) to identify shifts caused by substituent effects .
  • Mass Spec : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₃H₁₁NO₃: 233.22 g/mol) .

How can the formyl group be selectively modified for derivative synthesis?

Advanced Research Focus
The formyl group is highly reactive, enabling diverse transformations:

  • Reduction : NaBH₄ or LiAlH₄ reduces the aldehyde to a hydroxymethyl group, yielding methyl 3-(hydroxymethyl)-1-methyl-1H-indole-6-carboxylate .
  • Oxidation : MnO₂ oxidizes the formyl group to a carboxylic acid, though competing ester hydrolysis requires pH control .
  • Nucleophilic Addition : Grignard reagents (e.g., MeMgBr) add to the aldehyde, forming secondary alcohols.

Q. Optimization :

  • Protection Strategies : Use tert-butyldimethylsilyl (TBS) groups to protect the formyl during other reactions.
  • Solvent Choice : Anhydrous THF or DMF minimizes side reactions .

What safety protocols are essential for handling this compound?

Q. Basic Research Focus

  • PPE : Gloves, lab coat, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential irritancy of indole derivatives.
  • Storage : -20°C in airtight containers to prevent degradation .

Q. Spill Management :

  • Neutralize with sodium bicarbonate, absorb with inert material (e.g., vermiculite), and dispose as hazardous waste .

How does substitution position (e.g., 3-formyl vs. 6-carboxylate) influence biological activity?

Q. Advanced Research Focus

  • Position 3 (Formyl) : Enhances electrophilic reactivity, enabling covalent binding to biological nucleophiles (e.g., cysteine residues in enzymes).
  • Position 6 (Carboxylate) : Increases solubility and hydrogen-bonding capacity, improving receptor affinity .

Q. SAR Studies :

  • Compare with analogs like methyl 1-(phenylsulfonyl)-1H-indole-6-carboxylate, where sulfonyl groups alter steric and electronic profiles .

What computational methods predict the compound’s reactivity and binding modes?

Q. Advanced Research Focus

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to model electrophilic attack sites (e.g., formyl carbon).
  • Molecular Docking (AutoDock Vina) : Simulate interactions with target proteins (e.g., kinases) using crystal structures from the PDB .

Q. Validation :

  • Compare computational results with experimental kinetics (e.g., IC₅₀ values from enzyme assays).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.